molecular formula C20H20F3NO B1324827 4-Piperidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898775-38-7

4-Piperidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1324827
CAS No.: 898775-38-7
M. Wt: 347.4 g/mol
InChI Key: CXFKCMCRXLOMPN-UHFFFAOYSA-N
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Description

4-Piperidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C20H20F3NO It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring and trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Piperidinomethyl-4’-trifluoromethylbenzophenone is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Piperidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Trifluoromethylbenzophenone: Lacks the piperidine ring, affecting its reactivity and applications.

    4-Piperidinomethyl-4’-methylbenzophenone: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.

Uniqueness: 4-Piperidinomethyl-4’-trifluoromethylbenzophenone is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-10-8-17(9-11-18)19(25)16-6-4-15(5-7-16)14-24-12-2-1-3-13-24/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFKCMCRXLOMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642705
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-38-7
Record name {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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